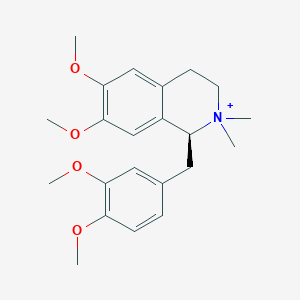
1-(3,4-Dimethoxy-benzyl)-6,7-dimethoxy-2,2-dimethyl-1,2,3,4-tetrahydro-isoquinolinium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-Dimethoxy-benzyl)-6,7-dimethoxy-2,2-dimethyl-1,2,3,4-tetrahydro-isoquinolinium iodide is a quaternary ammonium compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of multiple methoxy groups and a tetrahydroisoquinoline core, which contribute to its chemical reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dimethoxy-benzyl)-6,7-dimethoxy-2,2-dimethyl-1,2,3,4-tetrahydro-isoquinolinium iodide typically involves the following steps:
Formation of the Isoquinoline Core: The initial step involves the construction of the tetrahydroisoquinoline core, which can be achieved through Pictet-Spengler condensation of a suitable benzylamine with an aldehyde.
Introduction of Methoxy Groups: The methoxy groups are introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Quaternization: The final step involves the quaternization of the nitrogen atom in the isoquinoline ring using an alkylating agent like methyl iodide to form the quaternary ammonium iodide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for efficient reaction control and purification techniques such as crystallization or chromatography to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3,4-Dimethoxy-benzyl)-6,7-dimethoxy-2,2-dimethyl-1,2,3,4-tetrahydro-isoquinolinium iodide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The quaternary ammonium group can be reduced under specific conditions to form tertiary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like sodium azide or thiols under basic conditions.
Major Products:
Oxidation: Formation of 3,4-dimethoxybenzaldehyde or 3,4-dimethoxybenzoic acid.
Reduction: Formation of tertiary amines.
Substitution: Formation of substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-(3,4-Dimethoxy-benzyl)-6,7-dimethoxy-2,2-dimethyl-1,2,3,4-tetrahydro-isoquinolinium iodide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of novel materials and as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism of action of 1-(3,4-Dimethoxy-benzyl)-6,7-dimethoxy-2,2-dimethyl-1,2,3,4-tetrahydro-isoquinolinium iodide involves its interaction with specific molecular targets. The quaternary ammonium group allows it to interact with negatively charged sites on biological molecules, potentially disrupting normal cellular functions. The methoxy groups may also play a role in modulating its activity by affecting its solubility and reactivity.
Vergleich Mit ähnlichen Verbindungen
- 1-(3,4-Dimethoxyphenyl)-2-(dimethylamino)ethanol
- 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol
- 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline
Uniqueness: 1-(3,4-Dimethoxy-benzyl)-6,7-dimethoxy-2,2-dimethyl-1,2,3,4-tetrahydro-isoquinolinium iodide is unique due to its combination of a quaternary ammonium group and multiple methoxy groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar compounds that may lack one or more of these features.
Eigenschaften
Molekularformel |
C22H30NO4+ |
|---|---|
Molekulargewicht |
372.5 g/mol |
IUPAC-Name |
(1S)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2,2-dimethyl-3,4-dihydro-1H-isoquinolin-2-ium |
InChI |
InChI=1S/C22H30NO4/c1-23(2)10-9-16-13-21(26-5)22(27-6)14-17(16)18(23)11-15-7-8-19(24-3)20(12-15)25-4/h7-8,12-14,18H,9-11H2,1-6H3/q+1/t18-/m0/s1 |
InChI-Schlüssel |
RVBHVIRGZXRPRX-SFHVURJKSA-N |
Isomerische SMILES |
C[N+]1(CCC2=CC(=C(C=C2[C@@H]1CC3=CC(=C(C=C3)OC)OC)OC)OC)C |
Kanonische SMILES |
C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















